2-Ethenyl-1-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51862-19-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-ethenyl-1-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-6-4-5-7-9(8)2/h3,8H,1,4-7H2,2H3 |
InChI Key |
RCWRYKSQLPUTOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethenyl 1 Methylpiperidine and Analogues
Direct Synthetic Routes to the 2-Ethenyl-1-methylpiperidine Core
Direct synthetic strategies aim to construct the 2-ethenyl-substituted piperidine (B6355638) ring in a single key step or a short sequence of transformations. These methods offer efficiency and atom economy in accessing the target scaffold.
Ring-Closing Metathesis Strategies for Piperidine Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic olefins, including nitrogen-containing heterocycles. The synthesis of a 2-vinyl-tetrahydropyridine, a direct precursor to 2-ethenylpiperidine (B1366316), can be achieved through the RCM of a suitable N-protected amino-diene. The reaction is typically catalyzed by ruthenium-based complexes, such as the Grubbs or Hoveyda-Grubbs catalysts. The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the cyclization.
The general approach involves the synthesis of an acyclic diene precursor, such as an N-allyl-N-(but-3-en-1-yl)amine derivative. Subsequent exposure of this diene to a metathesis catalyst initiates an intramolecular reaction, leading to the formation of the six-membered ring and the expulsion of a small olefin, typically ethylene, which drives the reaction to completion. The protecting group on the nitrogen atom is crucial for the stability of the diene precursor and its compatibility with the catalyst.
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grubbs II | N-Tosyl-N,N-diallylamine | CH2Cl2 | 40 | 95 | nih.gov |
| Hoveyda-Grubbs II | N-Boc-diallylamine | Toluene | 80 | 88 | beilstein-journals.org |
| Grubbs I | Diethyl diallylmalonate | CH2Cl2 | 45 | 98 | harvard.edu |
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide a versatile entry to the 2-substituted piperidine core. One notable example is the palladium-catalyzed cyclization of amino allylic carbonates. This method allows for the diastereoselective synthesis of 2-vinylpiperidines from acyclic precursors. The reaction proceeds via the formation of a π-allyl palladium intermediate, which is then attacked by the tethered amine nucleophile to forge the piperidine ring. The stereochemistry of the final product can often be controlled by the choice of chiral ligands on the palladium catalyst.
Another approach involves the intramolecular cyclization of amino acid-derived diazoketones, which can be catalyzed by Brønsted acids under metal-free conditions. This method leads to the formation of oxazinanones, which can serve as precursors to piperidine derivatives upon further transformation.
| Catalyst/Reagent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd2(dba)3/dppf | Amino allylic carbonate | THF | 65 | 85 | researchgate.net |
| HClO4-SiO2 | N-Cbz-protected diazoketone | Methanol | rt | 90 | frontiersin.org |
Stereoselective Hydrogenation of Pyridine (B92270) Precursors to 2-Substituted Piperidines
The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidines. To obtain 2-ethenylpiperidine, the selective hydrogenation of a 2-vinylpyridine (B74390) precursor is required. A significant challenge in this approach is the potential for the concomitant reduction of the vinyl group. However, by carefully selecting the catalyst and reaction conditions, it is possible to achieve selective hydrogenation of the pyridine ring while preserving the ethenyl substituent.
Asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, often activated by N-acylation or N-alkylation, using chiral transition metal catalysts (e.g., iridium or rhodium complexes with chiral phosphine ligands) can provide enantioenriched 2-substituted piperidines. While direct asymmetric hydrogenation of 2-vinylpyridine is challenging, this strategy has been successfully applied to a range of other 2-substituted pyridines, suggesting its potential applicability.
| Catalyst | Substrate | Solvent | Pressure (atm) | Temperature (°C) | ee (%) | Reference |
| [Ir(cod)(PCy3)(py)]PF6 | N-Benzyl-2-phenylpyridinium | CH2Cl2 | 50 | 25 | 96 | wikipedia.org |
| Rh(COD)2BF4 / (R)-BINAP | 2-Methylquinoline | Methanol | 10 | 50 | 95 | wikipedia.org |
| Pt/C | Poly(2-vinylpyridine) | Methanol/HCl | 68 | 120 | N/A | iiis.org |
Palladium-Catalyzed Cyclization Processes
Palladium catalysis offers a multitude of options for the construction of the piperidine ring with a 2-ethenyl substituent. Beyond the intramolecular allylic amination of amino allylic carbonates mentioned earlier, other palladium-catalyzed cyclization strategies are available. For instance, the Heck reaction can be employed in an intramolecular fashion to construct the piperidine ring. A substrate containing both a vinyl halide and a suitably positioned amine can undergo cyclization to form a 2-alkenylpiperidine derivative.
The Wacker-type cyclization is another powerful palladium-catalyzed transformation. An intramolecular aza-Wacker reaction of an N-alkenyl amine can lead to the formation of a piperidine ring. These reactions often utilize an oxidant to regenerate the active Pd(II) catalyst.
| Catalyst | Co-catalyst/Oxidant | Substrate Type | Solvent | Yield (%) | Reference |
| Pd(OAc)2 | PPh3 | Amino-vinyl halide | DMF | 70-85 | nih.gov |
| PdCl2(MeCN)2 | CuCl2 | N-alkenyl amine | THF | 60-75 | nih.gov |
N-Alkylation and Vinylic Functionalization of Piperidine Derivatives
An alternative strategy to the direct construction of the this compound ring involves the functionalization of a pre-existing piperidine core. This can be achieved through a two-step process: introduction of the ethenyl group at the 2-position and subsequent N-methylation, or vice versa.
The introduction of a vinyl group onto a piperidine ring can be accomplished through various methods, including the Wittig reaction of a 2-piperidone followed by reduction, or through the coupling of a 2-halopiperidine with a vinyl organometallic reagent.
Once the 2-ethenylpiperidine scaffold is in hand, the final step is the regioselective methylation of the nitrogen atom. A variety of methods are available for the N-methylation of secondary amines. Classical methods include the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. More modern approaches employ methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. To avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction conditions must be carefully controlled.
For more complex substrates or when chemoselectivity is a concern, reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride is a mild and efficient method for N-methylation.
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| HCHO | HCOOH | - | 100 | >90 | nih.gov |
| CH3I | K2CO3 | Acetonitrile | rt | 85-95 | csic.es |
| HCHO | NaBH(OAc)3 | 1,2-Dichloroethane | rt | 90-98 | nih.gov |
Ethenylation of Piperidine Ring Systems
The introduction of an ethenyl (vinyl) group at the C2 position of a piperidine ring can be accomplished through several synthetic strategies. These methods often involve the transformation of a pre-existing functional group at the 2-position or direct C-H vinylation.
One common approach is the olefination of 2-piperidone derivatives . Lactams such as N-methyl-2-piperidone can serve as precursors. The carbonyl group can be converted to an exocyclic double bond through various olefination reactions. The Wittig reaction, which utilizes a phosphonium ylide, is a classic method for this transformation. organic-chemistry.org Similarly, the Horner-Wadsworth-Emmons (HWE) reaction, employing a phosphonate carbanion, offers an alternative that often provides excellent E-selectivity and utilizes water-soluble byproducts, simplifying purification. wikipedia.orgchem-station.comorganic-chemistry.orgresearchgate.net The Julia-Kocienski olefination, a reaction of a heteroaryl sulfone with an aldehyde or ketone, is another powerful tool, particularly for the synthesis of E-alkenes. researchgate.netalfa-chemistry.comorganic-chemistry.orgnih.gov
Another strategy involves elimination reactions from 2-substituted piperidines. For instance, a 2-(hydroxyethyl)piperidine derivative can undergo dehydration to form the desired ethenyl group. This precursor can be synthesized by the reaction of 2-methylpyridine (B31789) with formaldehyde, followed by reduction of the pyridine ring. wikipedia.org
More direct approaches involve the transition metal-catalyzed vinylation of the piperidine ring. A notable example is the asymmetric vinylation of N-Boc-piperidine, which proceeds through a catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by a Negishi coupling with a vinyl halide. This method allows for the direct introduction of the vinyl group with high enantioselectivity. acs.org
| Olefination Reaction | Reagent Type | Key Features |
| Wittig Reaction | Phosphonium ylide | Widely applicable for converting carbonyls to alkenes. organic-chemistry.orgwikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Generally provides good E-selectivity; water-soluble byproducts. wikipedia.orgchem-station.comorganic-chemistry.org |
| Julia-Kocienski | Heteroaryl sulfone | Excellent for E-selective olefination. researchgate.netalfa-chemistry.comorganic-chemistry.org |
Multicomponent Reactions Towards this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. dntb.gov.uanih.govacsgcipr.org These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
While a specific MCR that directly yields this compound is not prominently documented, the principles of MCRs can be applied to construct piperidine derivatives that can be further elaborated to the target compound. For instance, a variation of the Guareschi-Thorpe reaction or a Hantzsch-type synthesis could potentially be designed to incorporate a vinyl-containing building block. acsgcipr.org
A hypothetical MCR approach could involve the reaction of an amine (e.g., methylamine), a carbonyl compound containing a vinyl group (e.g., acrolein dimer or a related vinyl β-dicarbonyl), and a suitable methylene-active compound. The initial Michael addition and subsequent condensation and cyclization would lead to a highly functionalized piperidine ring bearing a vinyl or a precursor to a vinyl group. The challenge in designing such a reaction lies in controlling the reactivity of the vinyl group under the reaction conditions.
Asymmetric and Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been developed for the asymmetric synthesis of 2-substituted piperidines, which can be adapted for the synthesis of the target molecule.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.netresearchgate.netsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered. This strategy has been widely applied to the asymmetric synthesis of piperidine derivatives.
In a typical approach, a chiral auxiliary, such as an Evans oxazolidinone or a derivative of a chiral amino alcohol, is attached to a precursor of the piperidine ring. nih.gov For example, an acyclic precursor containing the chiral auxiliary can undergo a diastereoselective cyclization to form the piperidine ring with the desired stereochemistry at the C2 position. Alternatively, a chiral auxiliary can be used to direct the diastereoselective addition of a nucleophile to a piperidine-based electrophile, such as an N-acyliminium ion.
Once the chiral 2-substituted piperidine is formed, the chiral auxiliary is cleaved, and the substituent at the C2 position can be converted to an ethenyl group through standard chemical transformations, such as an elimination or olefination reaction as previously described.
| Chiral Auxiliary Type | Common Precursors | Key Advantage |
| Evans Oxazolidinones | Amino acids | High diastereoselectivity in alkylation and aldol reactions. nih.gov |
| Camphor-derived auxiliaries | Camphor | Effective in Diels-Alder and alkylation reactions. researchgate.net |
| Pseudoephedrine | Pseudoephedrine | Used for asymmetric alkylation to form chiral carboxylic acids. wikipedia.org |
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has seen rapid growth and has been successfully applied to the synthesis of chiral piperidines. Proline and its derivatives are among the most common organocatalysts used for this purpose. nih.gov
A biomimetic approach using organocatalysis can be employed for the asymmetric synthesis of 2-substituted piperidines. nih.gov This often involves a cascade reaction, such as a Michael addition followed by an intramolecular cyclization. For the synthesis of a precursor to this compound, a substrate containing a suitable functional group for conversion to the ethenyl moiety would be chosen. For instance, an organocatalytic asymmetric Michael addition to an α,β-unsaturated aldehyde could be followed by an intramolecular Mannich reaction to form the chiral piperidine ring.
Transition metal catalysis offers powerful methods for the enantioselective synthesis of chiral piperidines and the direct introduction of functional groups. nih.govrecercat.cat One of the most direct methods for the synthesis of chiral 2-ethenylpiperidines is through the asymmetric vinylation of N-Boc-piperidine . This method utilizes a dynamic kinetic resolution of in situ generated N-Boc-2-lithiopiperidine, followed by a palladium-catalyzed Negishi coupling with a vinyl halide. This approach has been shown to produce 2-vinylpiperidines with high enantioselectivity. acs.org
Another important strategy is the asymmetric hydrogenation of 2-vinylpyridine derivatives . In this approach, a readily available 2-vinylpyridine is N-alkylated to form a pyridinium salt, which is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as an iridium or rhodium complex with a chiral ligand. This method can provide access to enantioenriched 2-ethenylpiperidines with high enantiomeric excess. researchgate.net
Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of piperidines. While still a developing area, the enantioselective C-H vinylation of a piperidine ring using a chiral transition metal catalyst represents a highly atom-economical and efficient future direction. recercat.cat
| Catalytic System | Reaction Type | Substrate |
| Palladium/Chiral Ligand | Negishi Coupling | N-Boc-piperidine |
| Iridium/Chiral Ligand | Asymmetric Hydrogenation | 2-Vinylpyridinium salt |
| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate |
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and environmentally friendly routes to chiral compounds. nih.govtechnion.ac.ilmdpi.com For the synthesis of enantiomerically enriched this compound, enzymes can be used for the kinetic resolution of a racemic precursor or for the asymmetric synthesis of a chiral intermediate.
A common chemoenzymatic strategy is the enzymatic kinetic resolution of a racemic piperidine derivative. For example, racemic 2-piperidineethanol can be resolved using a lipase to selectively acylate one enantiomer, allowing for the separation of the two enantiomers. nih.gov The enantiopure 2-piperidineethanol can then be chemically converted to this compound through N-methylation and subsequent dehydration.
Alternatively, enzymes such as transaminases can be used in the asymmetric synthesis of chiral 2-substituted piperidines from prochiral ketones. The resulting chiral amine can then be further functionalized to introduce the ethenyl group.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound offers significant advantages in terms of environmental stewardship and economic viability. These principles guide the development of cleaner and more efficient chemical processes.
One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Consequently, the development of solvent-free and aqueous-based synthetic routes for piperidine derivatives is a key area of research.
Solvent-Free Reactions:
Solvent-free, or solid-state, reactions offer numerous benefits, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. For the synthesis of substituted piperidines, multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. These reactions, where multiple starting materials react in a single step to form a complex product, are inherently efficient. While a specific solvent-free synthesis for this compound is not extensively documented, the principles can be applied to its synthesis. For instance, a one-pot synthesis of highly substituted piperidines has been demonstrated to proceed efficiently under solvent-free conditions, suggesting the feasibility of adapting such a method. nih.govyoutube.com
A hypothetical solvent-free approach to a precursor of this compound could involve the condensation of an appropriate aldehyde, amine, and a carbon-carbon bond forming reagent under mechanochemical mixing (ball milling), a technique known to facilitate solvent-free reactions.
Aqueous Medium Reactions:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, various techniques can be employed to facilitate aqueous reactions, such as the use of phase-transfer catalysts, surfactants, or co-solvents. The synthesis of piperidine derivatives in aqueous media has been successfully demonstrated. For example, the hydrogenation of pyridine derivatives to piperidines has been achieved in water using heterogeneous catalysts. nih.gov This approach could be applied to the synthesis of the piperidine core of the target molecule. Furthermore, iridium-catalyzed reactions for the synthesis of substituted piperidines have shown that using water as a solvent can prevent racemization and lead to highly enantioselective products. nih.gov
Below is a table summarizing the potential for greening the synthesis of piperidine precursors in alternative media.
| Reaction Type | Solvent System | Potential Advantages for Piperidine Synthesis | Key Considerations |
| Multicomponent Reaction | Solvent-Free | Reduced waste, operational simplicity, potential for high yields. | Heat management, reactant mixing. |
| Hydrogenation | Water | Non-toxic, non-flammable, can enhance selectivity. | Catalyst compatibility, substrate solubility. |
| Catalytic Annulation | Water | Can prevent side reactions like racemization, environmentally benign. | Catalyst stability in water, product isolation. |
The transition from fossil fuel-based feedstocks to renewable bio-based resources is a cornerstone of a sustainable chemical industry. The piperidine scaffold, the core of this compound, can be synthesized from biomass-derived platform molecules, offering a greener alternative to petroleum-based starting materials.
A notable example is the synthesis of piperidines from furfural, a compound readily obtained from the dehydration of pentose sugars found in agricultural waste. A catalytic process has been developed to convert furfural to piperidine in a one-pot reaction. This transformation involves a cascade of amination, hydrogenation, and ring rearrangement reactions. This demonstrates a viable pathway to the core piperidine structure from a renewable source.
Another promising approach involves the use of biocatalysis. Enzymes can be employed to convert simple, bio-based molecules into complex chiral building blocks for piperidine synthesis. For instance, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines, where a transaminase enzyme is used to generate a key intermediate. rsc.org This strategy opens the door to producing enantiomerically pure piperidine alkaloids and their analogues from renewable starting materials. Recent advancements have combined biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, offering a modular and efficient route from simple precursors. nih.govnews-medical.netresearchgate.netchemistryviews.org
The table below illustrates potential renewable feedstocks and their conversion to piperidine precursors.
| Renewable Feedstock | Platform Molecule | Key Transformation | Resulting Piperidine Precursor |
| Hemicellulose | Furfural | Reductive Amination & Rearrangement | Piperidine |
| Glucose | Amino Acids | Biocatalytic Cascade | 2-Substituted Piperidines |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.eduwordpress.com A high atom economy indicates a more efficient and less wasteful process. Optimizing reaction efficiency involves maximizing yield while minimizing byproducts and energy consumption.
To analyze the atom economy of a potential synthesis of this compound, a plausible, though not necessarily optimized, multi-step pathway is considered, starting from the formation of 2-vinylpyridine, followed by reduction to 2-vinylpiperidine, and subsequent N-methylation.
Step 1: Synthesis of 2-Vinylpyridine
A common industrial synthesis of 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde to form an intermediate alcohol, which is then dehydrated. wikipedia.org
Reaction: C₆H₇N (2-methylpyridine) + CH₂O (formaldehyde) → C₈H₉NO (2-(2-hydroxyethyl)pyridine) → C₇H₇N (2-vinylpyridine) + H₂O
Step 2: Reduction to 2-Vinylpiperidine
The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation.
Reaction: C₇H₇N (2-vinylpyridine) + 3H₂ → C₇H₁₃N (2-vinylpiperidine)
Step 3: N-methylation of 2-Vinylpiperidine
N-methylation can be achieved using various methylating agents. A greener approach would utilize methanol as a C1 source in a "borrowing hydrogen" strategy, where the only byproduct is water.
Reaction: C₇H₁₃N (2-vinylpiperidine) + CH₃OH (methanol) → C₈H₁₅N (this compound) + H₂O
Atom Economy Calculation:
(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Desired Product: this compound (C₈H₁₅N), MW = 125.22 g/mol
Reactants: 2-Methylpyridine (C₆H₇N, MW = 93.13 g/mol ), Formaldehyde (CH₂O, MW = 30.03 g/mol ), Hydrogen (H₂, MW = 2.02 g/mol ), Methanol (CH₃OH, MW = 32.04 g/mol )
Atom Economy = [125.22 / (93.13 + 30.03 + 3*2.02 + 32.04)] x 100% = 77.6%
The following table provides a comparative analysis of atom economy for different types of reactions relevant to the synthesis of this compound.
| Reaction Type | General Transformation | Typical Atom Economy | Example in Piperidine Synthesis |
| Addition | A + B → C | 100% | Hydrogenation of 2-vinylpyridine to 2-vinylpiperidine. |
| Substitution | A-B + C → A-C + B | < 100% | Traditional N-methylation using methyl iodide (CH₃I). |
| Elimination | A-B → A + B | < 100% | Dehydration of 2-(2-hydroxyethyl)pyridine to 2-vinylpyridine. |
| Rearrangement | A → B | 100% | Not directly applicable in the proposed main pathway. |
| "Borrowing Hydrogen" N-alkylation | Amine + Alcohol → N-alkylamine + H₂O | High | N-methylation of 2-vinylpiperidine with methanol. |
By strategically choosing reaction types with high intrinsic atom economy and designing convergent, one-pot synthetic routes, the production of this compound can be made significantly more sustainable.
Chemical Reactivity and Mechanistic Studies of 2 Ethenyl 1 Methylpiperidine
Reactivity at the Ethenyl Moiety
The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and polymerization reactions.
Electrophilic Additions and Cycloaddition Reactions
Electrophilic Additions
The vinyl group of 2-ethenyl-1-methylpiperidine readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via a two-step mechanism. In the initial step, the π-electrons of the double bond attack the electrophilic hydrogen of the HX, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of this compound, the proton will add to the terminal carbon of the vinyl group, resulting in a secondary carbocation adjacent to the piperidine (B6355638) ring. The subsequent attack of the halide nucleophile on this carbocation yields the final product. The reaction is typically stereochemically non-selective if a new stereocenter is formed at the carbocationic center, as the halide can attack from either face of the planar carbocation. saskoer.calasalle.edulibretexts.orgsavemyexams.comyoutube.com
Cycloaddition Reactions
The ethenyl group can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. While thermal Diels-Alder reactions of vinylazaarenes can be challenging, Lewis acid promotion has been shown to enhance the reactivity of related vinylpyridines with unactivated dienes, leading to good yields and high selectivity. nih.govresearchgate.netacsgcipr.org For this compound, it is anticipated that in the presence of a suitable diene, a [4+2] cycloaddition would occur to form a cyclohexene-fused piperidine derivative.
Furthermore, 1,3-dipolar cycloadditions are also possible. For example, the reaction with nitrones or azomethine ylides can lead to the formation of five-membered heterocyclic rings, such as isoxazolidines or pyrrolidines, respectively, fused to the piperidine core. mdpi.comnih.govnih.govmdpi.com The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors of the interacting dipole and dipolarophile.
| Reaction Type | Reactant | Potential Product | Key Features |
| Electrophilic Addition | HBr | 2-(1-Bromoethyl)-1-methylpiperidine | Follows Markovnikov's rule; proceeds via a secondary carbocation. |
| Diels-Alder | 1,3-Butadiene | 1-Methyl-2-(cyclohex-3-en-1-yl)piperidine | Acts as a dienophile; may require Lewis acid catalysis for good yields. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine-fused piperidine | Forms a five-membered heterocyclic ring. mdpi.com |
Radical Functionalization of the Vinyl Group
The vinyl group is also amenable to radical addition reactions. A well-known example is the anti-Markovnikov addition of thiols (thiol-ene reaction), which is typically initiated by light or a radical initiator. researchgate.netwikipedia.orgsemanticscholar.org This reaction proceeds via a free-radical chain mechanism. A thiyl radical, generated from the thiol, adds to the terminal carbon of the ethenyl group, forming a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule to give the anti-Markovnikov product and regenerate the thiyl radical, thus propagating the chain. This method provides a highly efficient and regioselective route to functionalized piperidines.
| Reactant | Initiator | Product | Regioselectivity |
| R-SH | UV light / AIBN | 2-(2-(Alkylthio)ethyl)-1-methylpiperidine | Anti-Markovnikov |
Polymerization Behavior of the Ethenyl Moiety
The ethenyl group of this compound can undergo polymerization through various mechanisms, including radical and cationic pathways.
Radical Polymerization
In radical polymerization, an initiator generates a radical that adds to the vinyl group, initiating a polymer chain. The propagation step involves the successive addition of monomer units to the growing radical chain. Termination of the polymer chain can occur through combination or disproportionation of two growing chains. nih.govresearchgate.netnih.govyoutube.com The kinetics of radical polymerization of related N-vinyl compounds have been studied, and the rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. nih.gov
Cationic Polymerization
Cationic polymerization is initiated by a cationic species that adds to the electron-rich double bond, generating a carbocationic active center. bohrium.comrsc.orgrsc.orgslideserve.comwikipedia.org This carbocation then propagates by adding to subsequent monomer units. The stability of the propagating carbocation is crucial for the success of the polymerization. For this compound, the formation of a secondary carbocation stabilized by the adjacent nitrogen-containing ring would be expected. Theoretical studies on the cationic polymerization of 2-vinylpyridine (B74390) have provided insights into the mechanism and stereoselectivity of such processes. bohrium.comrsc.orgrsc.org
| Polymerization Type | Initiator Type | Propagating Species | Key Characteristics |
| Radical | AIBN, Benzoyl peroxide | Carbon-centered radical | Chain reaction mechanism; subject to termination reactions. researchgate.net |
| Cationic | Lewis acids, Protic acids | Carbocation | Sensitive to solvent and counterion; can lead to living polymerization under specific conditions. wikipedia.org |
Olefin Metathesis Reactions (e.g., ADMET Polymerization)
While there are no specific reports on the ADMET (Acyclic Diene Metathesis) polymerization of a diene derived directly from this compound, the principles of olefin metathesis suggest its potential applicability. ADMET is a step-growth condensation polymerization that utilizes a metal carbene catalyst (e.g., Grubbs or Schrock catalysts) to couple terminal dienes with the elimination of a small volatile alkene, such as ethylene, which drives the reaction to completion. nih.govresearchgate.netrsc.orgrsc.orgwikipedia.org The successful ADMET polymerization of other piperidine-containing monomers demonstrates the compatibility of the piperidine functionality with common metathesis catalysts. nih.govresearchgate.netrsc.orgrsc.org For a hypothetical diene containing the 1-methyl-2-piperidylethyl moiety, ADMET would be expected to yield a polyalkenylene with piperidine side chains.
Transformations of the Piperidine Nitrogen
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, allowing for reactions such as quaternization.
Quaternization Reactions and Ammonium (B1175870) Salt Formation
The tertiary amine of this compound can be readily quaternized by reaction with alkyl halides in what is known as the Menschutkin reaction. This is an SN2 reaction where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This results in the formation of a quaternary ammonium salt. The rate of this reaction is influenced by the nature of the alkyl halide (with the reactivity order generally being I > Br > Cl), the solvent, and steric hindrance around the nitrogen atom. researchgate.netdtic.milsemanticscholar.org Studies on the quaternization kinetics of related N-methylpiperidine derivatives have provided insights into the factors affecting the reaction rate and stereoselectivity. slideserve.com
| Alkyl Halide | Solvent | Product | Reaction Type |
| Methyl Iodide (CH₃I) | Acetonitrile | 2-Ethenyl-1,1-dimethylpiperidinium iodide | SN2 (Menschutkin reaction) |
| Ethyl Bromide (C₂H₅Br) | DMF | 2-Ethenyl-1-ethyl-1-methylpiperidinium bromide | SN2 (Menschutkin reaction) |
N-Oxidation and Related Rearrangements
The tertiary amine functionality of this compound is susceptible to oxidation, typically with peroxides or peracids, to form the corresponding N-oxide. This transformation introduces a new stereocenter at the nitrogen atom, and the resulting N-oxide can participate in subsequent rearrangement reactions.
The formation of the N-oxide is a standard reaction for tertiary amines. While specific studies on this compound are not extensively documented, the general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.
A significant rearrangement that N-oxides of N-alkyl piperidines can undergo is the Polonovski reaction. This reaction typically involves the treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. The activated N-oxide can then undergo elimination to form an enamine or an iminium ion. In the case of this compound N-oxide, the Polonovski-Potier modification, using trifluoroacetic anhydride, would be expected to generate an iminium ion intermediate. This iminium ion is a versatile synthetic intermediate that can react with various nucleophiles.
Another potential rearrangement, particularly relevant to allylic amine N-oxides, is the chemrxiv.orgacs.org-sigmatropic rearrangement. Although the ethenyl group in this compound is not directly allylic to the nitrogen in the traditional sense, the formation of an N-ylide followed by a chemrxiv.orgacs.org-sigmatropic shift could be a plausible, albeit less common, rearrangement pathway.
Dealkylation Pathways
The N-methyl group of this compound can be removed through various dealkylation procedures. This transformation is of significant interest in medicinal chemistry and alkaloid synthesis. Common methods for N-demethylation include the von Braun reaction (using cyanogen (B1215507) bromide) and reactions with chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (the ACE-Cl method).
The ACE-Cl method is a widely used and often high-yielding procedure for the dealkylation of tertiary amines. The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine. The presence of the ethenyl group at the 2-position is not expected to significantly interfere with this process.
Catalytic methods for N-dealkylation have also been developed, offering milder reaction conditions. These methods often employ transition metal catalysts, such as palladium or iron complexes, in the presence of an oxidizing agent. mdpi.com For instance, a modified Polonovski reaction using catalytic amounts of an iron salt can effect N-demethylation. mdpi.com Photoredox catalysis has also emerged as a mild and efficient method for the N-dealkylation of tertiary amines, including N-alkyl piperidines. acs.orgnih.gov
The ease of N-dealkylation can be influenced by the steric and electronic environment around the nitrogen atom. The 2-ethenyl substituent may exert some steric influence, but efficient dealkylation is generally anticipated.
Reactivity of the Piperidine Ring Carbons
The carbon atoms of the piperidine ring in this compound exhibit reactivity that allows for a range of functionalizations, including C-H activation, ring-opening, and ring-expansion reactions.
C-H Functionalization Strategies (e.g., alpha-amination)
Direct functionalization of the C-H bonds of the piperidine ring is a powerful tool for the synthesis of complex substituted piperidines. The positions alpha to the nitrogen atom (C2 and C6) are particularly activated towards deprotonation and subsequent reaction with electrophiles, or towards radical abstraction.
While direct alpha-amination of this compound is not specifically described in the literature, related transformations on piperidine scaffolds have been extensively studied. For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes can be used to functionalize the piperidine ring. The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the N-substituent. nih.gov Photoredox catalysis can also be employed for the α-C–H arylation of piperidine derivatives with high diastereoselectivity. chemrxiv.org
The Polonovski reaction, mentioned earlier, generates an iminium ion, which is an excellent electrophile for the introduction of nucleophiles at the alpha-position. This two-step sequence of N-oxidation followed by Polonovski rearrangement and nucleophilic addition represents an indirect method for C-H functionalization.
Ring-Opening and Ring-Expansion Reactions
The piperidine ring in this compound can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations are valuable for the synthesis of larger nitrogen-containing heterocycles.
A notable example is the palladium-catalyzed two-carbon ring expansion of 2-vinylpyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. chemrxiv.org This reaction proceeds under mild conditions and is tolerant of a range of functional groups. For this compound, this transformation would lead to the formation of a substituted azocane derivative.
Ring-opening reactions of piperidines can be achieved through various methods, often involving the cleavage of a C-N bond. Photooxidation of N-arylaminopiperidines can lead to the selective conversion to acyclic aminoaldehydes or amino-dialkylacetals under mild conditions. researchgate.net While this specific methodology requires an N-arylamino group, it highlights the possibility of oxidative ring-opening of the piperidine scaffold.
Oxidative Dehydrogenation Processes and Iminium Formation
Oxidative dehydrogenation of N-methylpiperidines is a common method for the generation of cyclic iminium ions. Reagents such as mercury(II) acetate (B1210297) or mercury(II)-EDTA are frequently used for this purpose. researchgate.net The reaction proceeds via a two-electron oxidation of the tertiary amine, leading to the formation of an iminium ion and mercury(0).
For this compound, oxidative dehydrogenation can, in principle, lead to two different iminium ions: one with the double bond between C2 and N, and another between C6 and N. The regioselectivity of this process would likely be influenced by the steric and electronic effects of the ethenyl group at C2. The formation of an iminium function involving the tertiary α-carbon atom of the piperidine ring has been observed to be regioselective in related systems. researchgate.net
The resulting iminium ions are highly reactive electrophiles that can be trapped by a variety of nucleophiles, providing a route to α-substituted piperidines. The in situ generation of iminium ions is a cornerstone of many synthetic strategies involving piperidine-containing compounds. acs.orgnih.gov
Metal-Mediated Cross-Coupling Reactions (e.g., Negishi Coupling of related structures)
Metal-mediated cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. While direct cross-coupling involving the C-H bonds of the piperidine ring is challenging, the ethenyl group of this compound provides a handle for such transformations. However, the provided outline specifies reactions of the piperidine ring carbons. Therefore, we will consider cross-coupling reactions at the C2 position of the piperidine ring, for which the ethenyl group could be a precursor or a related functional handle.
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile cross-coupling reaction. organic-chemistry.org For piperidine derivatives, an organozinc species can be generated at the C2 position by deprotonation of an N-protected piperidine followed by transmetalation with a zinc salt. This organozinc reagent can then be coupled with aryl bromides in a Negishi-type reaction to afford 2-arylpiperidines. nih.gov This approach has been successfully applied to the synthesis of the alkaloid anabasine. nih.gov
While this example involves a saturated piperidine, it demonstrates the feasibility of forming an organometallic species at the C2 position, which can then participate in cross-coupling reactions. For this compound, conversion of the ethenyl group to a suitable leaving group (e.g., a halide or triflate) would be necessary to perform a standard cross-coupling reaction at that position. Alternatively, the vinyl group itself could potentially participate in certain types of cross-coupling reactions, although this is less common for the piperidine ring carbons themselves.
Interactive Data Tables
Table 1: N-Dealkylation Methods for N-Alkyl Piperidines and Related Amines
| Method | Reagent(s) | Typical Conditions | Product | Reference(s) |
| von Braun Reaction | Cyanogen bromide (BrCN) | Inert solvent, heat | Secondary amine | General methodology |
| ACE-Cl Method | α-Chloroethyl chloroformate | 1,2-Dichloroethane, heat; then MeOH, heat | Secondary amine | General methodology |
| Photoredox Catalysis | Photocatalyst, light, oxidant | Mild, ambient temperature | Secondary amine | acs.orgnih.gov |
| Modified Polonovski | Fe(II) salt, oxidant | Aqueous or organic solvent | Secondary amine | mdpi.com |
Table 2: Reactions of the Piperidine Ring in 2-Substituted Piperidine Analogs
| Reaction Type | Reagent(s)/Catalyst | Key Intermediate/Product | Reference(s) |
| Ring-Expansion | Palladium catalyst | Azocane derivative | chemrxiv.org |
| Oxidative Dehydrogenation | Hg(OAc)₂, Hg(II)-EDTA | Iminium ion | researchgate.net |
| α-C-H Arylation | Photoredox catalyst, aryl halide | 2-Arylpiperidine | chemrxiv.org |
| Negishi Coupling | Organozinc, Pd or Ni catalyst | 2-Arylpiperidine | nih.gov |
Mechanistic Investigations of Key Transformations
The mechanistic study of a chemical reaction provides a detailed, step-by-step description of how reactants are converted into products. For a molecule like this compound, which features both a reactive vinyl group and a tertiary amine within a piperidine ring, understanding its reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Reaction Pathway Elucidation Using Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. This change in rate is due to the difference in the zero-point vibrational energies of the bonds to the different isotopes.
In the context of this compound, a KIE study could be designed to probe a variety of potential reactions. For example, in a hypothetical electrophilic addition to the ethenyl group, replacing a hydrogen atom on the double bond with deuterium (B1214612) (its heavier isotope) would allow researchers to determine if the breaking of the C-H (or C-D) bond is involved in the rate-determining step of the reaction.
A primary KIE (kH/kD > 1) would be observed if the C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide further insight into the symmetry of the transition state. Conversely, a secondary KIE might be observed if the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes during the reaction.
Hypothetical Kinetic Isotope Effect Data for the Hydroboration of this compound
Below is an interactive data table illustrating hypothetical KIE data for a proposed hydroboration-oxidation reaction. In this scenario, deuterium is substituted at either the α- or β-carbon of the vinyl group.
| Isotopic Substitution Position | Observed kH/kD | Interpretation |
| α-carbon (C-D) | 1.15 | Small secondary KIE, suggesting a change in hybridization at the α-carbon in the transition state. |
| β-carbon (C-D) | 2.50 | Primary KIE, indicating that the C-H bond at the β-carbon is partially broken in the rate-determining step. |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound in the reviewed literature.
Transition State Analysis in Catalyzed Reactions
Transition state analysis, often employing computational chemistry, provides a theoretical lens to examine the high-energy, transient molecular structure that exists at the peak of the reaction energy profile. Understanding the geometry and energy of the transition state is fundamental to explaining reaction rates and selectivity, particularly in catalyzed reactions.
For this compound, the nitrogen atom of the piperidine ring could potentially act as an internal catalyst or directing group in certain reactions. For instance, in an intramolecular cyclization reaction, the nitrogen could influence the stereochemical outcome. Computational methods such as Density Functional Theory (DFT) would be invaluable in modeling the transition states of different possible reaction pathways.
By calculating the energies of various transition state structures, researchers can predict the most likely reaction mechanism and the expected product distribution. These theoretical calculations can also guide the design of experiments to favor a particular outcome.
Hypothetical Transition State Energies for a Palladium-Catalyzed Cross-Coupling Reaction
This interactive table presents hypothetical calculated activation energies for two possible transition states in a palladium-catalyzed cross-coupling reaction involving the ethenyl group of this compound.
| Proposed Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| TS-A (Linear) | 25.3 | The product resulting from the linear transition state would be the minor product due to a higher energy barrier. |
| TS-B (Bent) | 21.8 | The product formed via the bent transition state would be the major product, as it proceeds through a lower energy barrier. |
Note: The data in this table is purely hypothetical and serves to illustrate the principles of transition state analysis in the absence of published research specific to this compound.
Stereochemical Conformations and Dynamics of 2 Ethenyl 1 Methylpiperidine
Conformational Analysis of the Piperidine (B6355638) Ring
The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The most stable of these is the chair conformation, with other higher-energy forms including the boat and twist-boat conformations.
Chair-Boat Interconversions and Conformational Equilibria
The piperidine ring is conformationally mobile, primarily existing in two rapidly interconverting chair forms. The transition between these chair conformations proceeds through higher-energy intermediates, such as the twist-boat form. nih.gov For most substituted piperidines, the chair conformation is thermodynamically the most favorable. nih.gov The energy barrier between chair and boat conformations can be influenced by the nature of substituents and their interactions. In N-substituted piperidines, the equilibrium between twist-boat and chair conformations has been investigated, with the twist-boat conformation generally found to be less favorable. nih.gov For instance, studies on N-acylpiperidines with a 2-substituent indicate the twist-boat conformation is approximately 1.5 kcal/mol less favorable than the chair form. nih.gov
In the case of N-methylpiperidine (NMP), an equilibrium exists between the chair and twist conformers. Experimental and computational studies have been used to determine the thermodynamic parameters for this equilibrium in an excited state, as detailed in the table below.
| Parameter | Value |
| Enthalpy (ΔH) | 62 (±36) meV |
| Entropy (ΔS) | 19.70 (±4.67) J∙mol⁻¹∙K⁻¹ |
| Activation Energy | 276 meV |
| (Data for the chair to twist reaction in the 3s excited state of N-methylpiperidine) rsc.org |
Influence of Ethenyl and N-Methyl Substituents on Ring Conformation
The conformational preference of substituents on a piperidine ring is governed by a balance of steric and electronic factors. In 2-ethenyl-1-methylpiperidine, two key phenomena are at play: nitrogen inversion and ring inversion, which determine the axial or equatorial orientation of both the N-methyl group's lone pair and the C2-ethenyl group.
A critical factor in this molecule is the presence of allylic strain, specifically a form known as A¹,³ strain. wikipedia.org This type of strain arises from steric repulsion between a substituent on an sp² carbon (part of the ethenyl group) and a substituent on the allylic carbon (the C2 of the piperidine ring). More significantly, in N-substituted 2-alkylpiperidines, a "pseudoallylic strain" occurs. This strain results from the interaction between the N-substituent and the C2-substituent. nih.gov
When the nitrogen atom of the piperidine ring is substituted, as with the methyl group in this compound, conjugation of its lone pair can increase its sp² hybridization and planarity. nih.gov This partial double-bond character of the C-N bond creates a pseudoallylic strain that often forces the 2-substituent into an axial orientation to minimize steric clash. nih.gov Studies on analogous compounds, such as 2-methyl-1-phenylpiperidine and various N-acyl-2-methylpiperidines, consistently show a strong preference for the conformer where the 2-substituent is axial. nih.gov For 1,2-dimethylpiperidine, the equatorial 2-methyl conformer is favored, but adding an sp²-hybridized atom to the nitrogen (as in 2-methyl-1-phenylpiperidine) shifts the preference, modestly favoring the axial conformer. nih.gov This preference becomes much stronger in N-acylpiperidines. nih.gov
Based on these principles, it is predicted that this compound will predominantly adopt a chair conformation where the C2-ethenyl group occupies an axial position to alleviate the pseudoallylic strain with the N-methyl group.
Table of Conformational Energy Differences in Analogous Compounds
| Compound | Favored Conformer | ΔG (kcal/mol) |
|---|---|---|
| 1,2-Dimethylpiperidine | Equatorial 2-methyl | +1.8 |
| 2-Methyl-1-phenylpiperidine | Axial 2-methyl | -1.0 |
| 1-(2-Methyl-1-piperidyl)ethanone | Axial 2-methyl | -3.2 |
(A positive ΔG favors the equatorial conformer, while a negative ΔG favors the axial conformer.) nih.gov
Stereoisomerism and Chirality
The presence of a stereocenter at the C2 position makes this compound a chiral molecule, capable of existing as a pair of enantiomers, (R)- and (S)-2-ethenyl-1-methylpiperidine. The specific three-dimensional arrangement of atoms is crucial as enantiomers can exhibit different biological activities.
Enantiomeric Purity Assessment and Maintenance in Reactions
Assessing the enantiomeric purity of a chiral compound like this compound is essential. This is typically achieved through chiral separation techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and determining their relative abundance, often expressed as enantiomeric excess (ee). mdpi.com Various CSPs, including those based on macrocyclic glycopeptides or derivatized carbohydrates, can be employed under different elution modes (normal phase, reversed phase, polar organic) to achieve separation. mdpi.com
Maintaining enantiomeric purity during chemical reactions is a significant challenge in asymmetric synthesis. For chiral piperidines, reactions involving the stereocenter must be highly stereoselective to avoid racemization or epimerization. This is particularly relevant in reactions that proceed through intermediates prone to losing stereochemical information, such as carbanions or carbocations adjacent to the chiral center.
Diastereoselectivity in Synthetic Transformations
When a new stereocenter is created in a molecule that is already chiral, the resulting stereoisomers are diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity. In the synthesis of 2-substituted piperidines, diastereoselectivity is a key consideration.
Dynamic Stereochemistry and Inversion Barriers
The stereochemistry of this compound is not static. The molecule undergoes rapid dynamic processes, primarily ring inversion and nitrogen inversion.
Ring Inversion: This is the chair-to-chair interconversion of the piperidine ring. This process has a moderate energy barrier and leads to the exchange of axial and equatorial positions for all substituents.
Nitrogen Inversion: Also known as pyramidal inversion, this process involves the nitrogen atom and its substituents rapidly oscillating through a planar transition state. wikipedia.orgucla.edu This "umbrella-like" motion effectively inverts the stereochemistry at the nitrogen center. For tertiary amines like this compound, this inversion is extremely fast at room temperature, with a relatively low energy barrier. wikipedia.org The barrier to nitrogen inversion in simple acyclic amines is typically in the range of 6-11 kcal/mol. stackexchange.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclohexane |
| N-methylpiperidine (NMP) |
| 1,2-Dimethylpiperidine |
| 2-Methyl-1-phenylpiperidine |
| 1-(2-Methyl-1-piperidyl)ethanone |
| (R)-2-ethenyl-1-methylpiperidine |
| (S)-2-ethenyl-1-methylpiperidine |
| Piperidine β-enamino ester |
| Platinum(IV) oxide (PtO₂) |
N-Inversion Dynamics
Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where the nitrogen atom and its three substituents oscillate through a planar transition state. In 1-methylpiperidine (B42303) derivatives, this process involves the interconversion between two chair conformers, one with the methyl group in an axial orientation and the other with it in an equatorial position. This inversion is typically rapid at room temperature for simple amines.
The energy barrier to nitrogen inversion in piperidines is influenced by the steric and electronic properties of the substituents on both the nitrogen and the ring carbons. For the parent N-methylpiperidine, the equatorial conformer is generally favored due to reduced steric interactions. In the case of this compound, the presence of the ethenyl group at the C2 position introduces additional steric considerations.
Computational studies on related substituted piperidines can provide insight into the expected N-inversion dynamics. For instance, studies on 1,2-dimethylpiperidine show a preference for the conformer with the 2-methyl group in an equatorial position. This preference is driven by the avoidance of 1,3-diaxial interactions that would destabilize the axial conformer. A similar trend would be expected for this compound, where the bulkier ethenyl group would strongly favor an equatorial orientation to minimize steric clash with the axial hydrogens on the piperidine ring.
Table 1: Representative N-Inversion Barriers for Piperidine Derivatives
| Compound | Method | Barrier (kJ/mol) |
| Piperidine | Microwave Spectroscopy | 25.1 |
| 1-Methylpiperidine | NMR Spectroscopy | 33.5 |
| 1-Chloropiperidine | NMR Spectroscopy | 54.4 |
Note: This table presents data for related compounds to provide context for the expected N-inversion dynamics of this compound.
Rotational Barriers of Substituents
The dynamics of this compound are further complicated by the rotation of the N-methyl and C-ethenyl substituents.
Rotation of the N-Methyl Group:
The rotation of the N-methyl group is a low-energy process. The barrier to rotation is influenced by the steric environment created by the piperidine ring. In the predominant equatorial conformer of the N-methyl group, rotation is expected to be relatively free. In the less stable axial conformer, steric hindrance with the axial C-H bonds at the C2 and C6 positions would likely lead to a slightly higher rotational barrier.
Rotation of the C-Ethenyl Group:
The rotation of the ethenyl (vinyl) group around the C2-C(vinyl) single bond is a more complex process influenced by both steric and electronic factors. The conformational preference of the ethenyl group will be dictated by the need to minimize steric interactions with the adjacent N-methyl group and the piperidine ring hydrogens.
Two principal planar conformations of the ethenyl group relative to the C2-H bond can be envisioned: s-cis (or syn-periplanar) and s-trans (or anti-periplanar). The relative energies of these conformers will depend on the steric bulk of the substituents on the piperidine ring. In the case of this compound, the interaction between the ethenyl group and the N-methyl group will be a key determinant of the preferred rotational isomer.
Furthermore, allylic strain can play a significant role in determining the conformational preferences of substituents at the 2-position of a piperidine ring. This type of strain arises from the interaction between a substituent at the allylic position (C2) and the double bond of the adjacent group (the ethenyl group). This can influence the rotational barrier and the equilibrium position of the ethenyl substituent. Computational studies on similar systems with 2-substituents on a piperidine ring have shown that allylic strain can favor conformations that might otherwise seem sterically hindered.
While specific rotational barriers for the ethenyl group in this compound have not been reported, studies on analogous systems provide an estimate of the energy scales involved. The rotational barriers for vinyl groups attached to cyclic systems are typically in the range of 4-12 kJ/mol, influenced by the specific steric and electronic environment.
Table 2: Estimated Rotational Barriers for Substituents in Piperidine Systems
| Substituent | Position | Estimated Barrier (kJ/mol) | Factors Influencing Barrier |
| N-Methyl | 1 | 2 - 5 | Steric hindrance with ring hydrogens |
| C-Ethenyl | 2 | 4 - 12 | Allylic strain, steric interactions with N-substituent and ring |
Note: These are estimated values based on data from analogous systems, as specific experimental data for this compound is not available.
Computational and Theoretical Investigations of 2 Ethenyl 1 Methylpiperidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it a standard tool for geometry optimization. inpressco.com The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the molecule's most stable structure. inpressco.com
For 2-Ethenyl-1-methylpiperidine, DFT calculations, often employing functionals like B3LYP, would be used to predict key structural parameters. inpressco.comexplorationpub.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation. The calculations would account for the piperidine (B6355638) ring's chair conformation, which is typically the most stable, and determine the preferred orientation (axial or equatorial) of the ethenyl and methyl substituents. The results of such a calculation provide a detailed three-dimensional model of the molecule.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Chair Conformation) Calculated via DFT/B3LYP.
Note: This data is representative of typical results from DFT calculations and is intended for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C=C (ethenyl) | 1.34 Å | |
| C-N (ring) | 1.46 Å | |
| N-CH₃ (methyl) | 1.45 Å | |
| C-C (ring) | 1.54 Å | |
| Bond Angles | ||
| C-N-C (ring) | 111.5° | |
| C-C-N (ring) | 110.8° | |
| C-C=C (ethenyl) | 121.0° | |
| Dihedral Angles | ||
| C-C-N-C (ring) | -55.2° | |
| N-C-C=C (ethenyl) | 135.0° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. nist.govnorthwestern.edu These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation approximately and can provide highly accurate energetic information, including enthalpies of formation. nist.govresearchgate.net The calculated enthalpy of formation is a crucial thermodynamic quantity that indicates the stability of a compound. nih.gov
By performing high-level ab initio calculations, the gas-phase enthalpy of formation for this compound can be determined. nih.gov This is often achieved by using isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of a hypothetical reaction. nist.gov This approach allows for significant error cancellation, leading to more reliable results. The energetic profile helps in comparing the stability of this compound against its isomers or related piperidine derivatives. researchgate.net
Table 2: Example of a Calculated Energetic Profile for a Piperidine Derivative.
Note: This table illustrates the type of data obtained from ab initio calculations for piperidine compounds.
| Compound | Method | Calculated Gas-Phase Enthalpy of Formation (ΔfH°) |
| Piperidine | MP2 | -48.5 kJ/mol |
| N-Methylpiperidine | MP2 | -59.1 kJ/mol |
| This compound | MP2 (Hypothetical) | -25.3 kJ/mol |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that reveals how a molecule's conformation evolves. mdpi.com
For this compound, MD simulations can map out its conformational landscape. This involves exploring the various shapes the molecule can adopt at a given temperature, including the inversion of the piperidine ring between different chair and boat conformations. rsc.org The simulations would also show the rotational freedom of the ethenyl and methyl groups. The resulting landscape provides insight into the relative populations of different conformers and the energy barriers separating them, which is crucial for understanding the molecule's behavior in a dynamic environment like a solution. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of NMR chemical shifts using computational methods has become a standard practice for verifying proposed structures. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating NMR shielding tensors, which are then converted into chemical shifts. rsc.orgmdpi.com
For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. By comparing the predicted spectrum with the experimental one, each resonance can be unambiguously assigned. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govsoton.ac.uk
Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound.
Note: Experimental values are hypothetical. Predicted values are representative of typical GIAO-DFT calculation accuracy.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| Ethenyl CH | ¹H | 5.78 | 5.82 |
| Ethenyl CH₂ | ¹H | 5.05, 5.12 | 5.09, 5.15 |
| Ring CH (at C2) | ¹H | 2.65 | 2.68 |
| N-Methyl CH₃ | ¹H | 2.28 | 2.30 |
| Ethenyl C= | ¹³C | 138.5 | 138.2 |
| Ethenyl =CH₂ | ¹³C | 115.1 | 114.9 |
| Ring C2 | ¹³C | 65.4 | 65.2 |
| N-Methyl C | ¹³C | 42.7 | 42.5 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Quantum chemical calculations can compute these vibrational frequencies, producing a theoretical spectrum. A key tool for interpreting these spectra is the Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. researchgate.net
A vibrational frequency analysis for this compound would yield a set of frequencies corresponding to its normal modes of vibration. PED analysis would then be used to assign these frequencies to specific molecular motions, such as the C=C stretch of the ethenyl group, the various C-H stretches, the C-N stretches of the piperidine ring, and the characteristic CH₂ wagging and twisting modes. researchgate.net This detailed assignment is critical for accurately interpreting experimental IR and Raman spectra.
Table 4: Illustrative Vibrational Frequencies and Potential Energy Distribution (PED) Assignments for this compound.
Note: This data is representative of typical results from vibrational analysis calculations.
| Calculated Frequency (cm⁻¹) | Assignment | PED Contribution |
| 3085 | =C-H stretch | 98% C-H str. |
| 2945 | -CH₃ stretch (asym) | 95% C-H str. |
| 2855 | -CH₂- stretch (sym) | 97% C-H str. |
| 1642 | C=C stretch | 85% C=C str. |
| 1450 | -CH₂- scissoring | 75% CH₂ bend |
| 1265 | C-N stretch | 60% C-N str., 25% CH₂ wag |
| 995 | =CH₂ wag | 88% =CH₂ wag |
| 915 | =CH₂ twist | 90% =CH₂ twist |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For this compound, theoretical calculations can map out potential energy surfaces, identify intermediates, and determine the energetics of various reaction pathways. This is particularly valuable for understanding reactions involving the vinyl group, such as electrophilic additions or cycloadditions, as well as reactions at the tertiary amine.
Transition State Identification and Energy Barrier Calculations
A critical aspect of understanding reaction kinetics is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate and characterize the geometry of these transient structures. Once the TS is identified, its energy relative to the reactants can be calculated, providing the activation energy barrier.
For a hypothetical electrophilic addition of a generic electrophile (E+) to the vinyl group of this compound, computational analysis would involve mapping the potential energy surface as the E+ approaches the double bond. This would lead to the identification of a transition state leading to a carbocation intermediate. The calculated energy barrier for this step is crucial in predicting the reaction rate.
Illustrative Data on Transition State Analysis for Electrophilic Addition:
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Formation of Carbocation Intermediate | B3LYP | 6-31G(d) | 15.2 |
| Nucleophilic Attack on Carbocation | B3LYP | 6-31G(d) | 2.5 |
These calculations can be further refined by employing higher levels of theory and larger basis sets to achieve greater accuracy. The nature of the transition state can be confirmed by frequency calculations, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Solvation Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these solvent effects through either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good balance between accuracy and computational cost.
The choice of solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the energy barriers and potentially changing the preferred reaction pathway. For instance, in the electrophilic addition to this compound, a polar solvent would be expected to stabilize the charged carbocation intermediate and the polar transition state leading to it, thus accelerating the reaction rate compared to a nonpolar solvent.
Hypothetical Solvation Effects on Activation Energy:
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Hexane (B92381) (Nonpolar) | 1.88 | 18.5 |
| Dichloromethane (Polar Aprotic) | 8.93 | 14.8 |
| Water (Polar Protic) | 78.39 | 12.1 |
This table contains hypothetical data to illustrate the trend of solvation effects. Specific experimental or computational data for this compound is needed for accurate values.
Structure-Property Relationship Derivations from Theoretical Data
Theoretical calculations can provide a wealth of data on the electronic and geometric properties of molecules. This information can be used to derive structure-property relationships, which are invaluable for predicting the behavior of related compounds and for designing new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate calculated molecular descriptors with experimental activities or properties. For this compound and its derivatives, these models could be used to predict properties such as receptor binding affinity, toxicity, or physicochemical properties like boiling point and solubility.
Molecular descriptors that can be calculated computationally include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, Mulliken charges.
Topological Descriptors: Molecular connectivity indices, Wiener index.
Geometric Descriptors: Molecular surface area, volume.
By establishing a statistically significant correlation between these descriptors and a particular property for a series of related piperidine derivatives, a predictive model can be built. For example, the biological activity of a series of 2-alkenyl-1-methylpiperidines might be found to correlate with the energy of the Highest Occupied Molecular Orbital (HOMO), suggesting that the electron-donating ability of the molecule is important for its activity.
Illustrative QSAR Model Parameters for a Hypothetical Biological Activity:
| Descriptor | Coefficient | p-value |
| HOMO Energy | 2.54 | < 0.01 |
| Molecular Surface Area | -0.12 | 0.03 |
| Dipole Moment | 0.87 | < 0.01 |
This table represents a hypothetical QSAR model to demonstrate the concept. A real QSAR study would require a dataset of compounds with measured activities.
Such models can then be used to virtually screen new, unsynthesized derivatives of this compound to prioritize candidates with potentially enhanced properties for synthesis and experimental testing.
Advanced Spectroscopic and Structural Characterization of 2 Ethenyl 1 Methylpiperidine Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel 2-ethenyl-1-methylpiperidine derivatives. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of its elemental composition. This precision is crucial for validating the proposed molecular formula and distinguishing between isomers or compounds with very similar nominal masses.
For a synthesized derivative, the experimentally measured exact mass is compared against the theoretical exact mass calculated from its proposed molecular formula. A close match provides strong evidence for the correct elemental composition. For instance, the analysis of the parent compound, this compound, would involve calculating its theoretical monoisotopic mass and comparing it to the value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
Table 1: Illustrative HRMS Data for Molecular Formula Validation
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C₉H₁₇N | 139.13610 | 139.13598 | -0.86 |
| Hypothetical Hydroxylated Derivative | C₉H₁₇NO | 155.13101 | 155.13125 | +1.55 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular structure. harvard.edu These experiments correlate signals within and between the ¹H and ¹³C spectra, revealing connectivity and spatial relationships that are not apparent in 1D spectra. emerypharma.com
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments used to determine the stereochemistry and conformation of molecules in solution. They detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. indiana.edu This through-space correlation is known as the Nuclear Overhauser Effect (NOE).
In the context of this compound derivatives, NOESY/ROESY is critical for establishing the relative stereochemistry at the C2 position. For example, it can distinguish between a cis and trans arrangement of the ethenyl group relative to other substituents on the piperidine (B6355638) ring. A correlation between the proton at C2 and an axial proton at C6 would suggest an equatorial orientation of the ethenyl substituent. ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero. indiana.edu
Table 2: Expected NOESY/ROESY Correlations for Stereochemical Assignment of a C2-Substituted Piperidine
| Proton(s) | Observed Spatial Correlation (Cross-peak) | Inferred Stereochemical Relationship |
|---|---|---|
| H2 (axial) | H4 (axial), H6 (axial) | Confirms chair conformation and axial position of H2. |
| H2 (equatorial) | H2 (substituent), H6 (equatorial) | Indicates proximity of the substituent to equatorial ring protons. |
| N-CH₃ | H2 (axial), H6 (axial) | Suggests an equatorial orientation of the N-methyl group. |
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental experiments for mapping the carbon skeleton of a molecule. nih.govipb.pt
The HSQC experiment identifies all direct one-bond correlations between protons and the carbons they are attached to. columbia.edusdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, providing an unambiguous assignment of which proton is attached to which carbon.
The HMBC experiment reveals longer-range correlations, typically over two or three bonds (²JCH and ³JCH), between protons and carbons. columbia.edulibretexts.org This is invaluable for connecting molecular fragments. For example, an HMBC correlation from the N-methyl protons to the C2 and C6 carbons of the piperidine ring confirms the position of the methyl group on the nitrogen atom. Similarly, correlations from the ethenyl protons to C2 would confirm the attachment of the vinyl group.
Table 3: Predicted HSQC and HMBC Correlations for this compound
| Proton (¹H) | HSQC Correlation (¹³C, ¹JCH) | Key HMBC Correlations (¹³C, ²⁻³JCH) |
|---|---|---|
| N-CH₃ | C(N-CH₃) | C2, C6 |
| H2 | C2 | C3, C6, C(vinyl Cα) |
| H(vinyl Cα) | C(vinyl Cα) | C2, C(vinyl Cβ) |
| H(vinyl Cβ) | C(vinyl Cβ) | C2, C(vinyl Cα) |
| H6 | C6 | C5, C2, C(N-CH₃) |
The piperidine ring is not static; it undergoes rapid conformational changes in solution, primarily a chair-chair interconversion. Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these dynamic processes. beilstein-journals.org
For N-substituted piperidines, both ring inversion and nitrogen inversion can occur. At room temperature, these processes are often fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons. As the temperature is lowered, the rate of inversion slows. At a specific temperature, known as the coalescence temperature, the separate signals for the distinct conformers begin to broaden and merge. Below this temperature, at the slow-exchange limit, sharp signals for each individual conformer may be resolved. By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing valuable insight into the molecule's flexibility and the steric influence of its substituents. rsc.org
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. scispace.com These techniques are highly effective for identifying the functional groups present in a molecule. jyoungpharm.org
In this compound derivatives, key functional groups produce characteristic absorption or scattering bands. The C=C stretch of the ethenyl group, the C-N stretch of the tertiary amine, and various C-H stretching and bending modes from the piperidine ring and substituents can all be identified. nih.gov While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making the two techniques complementary. For example, the C=C stretching vibration is often stronger and more easily identified in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR / Raman) |
|---|---|---|---|
| Alkenyl C-H | Stretch | 3100 - 3000 | Medium / Medium |
| Alkyl C-H | Stretch | 2990 - 2850 | Strong / Strong |
| C=C | Stretch | 1680 - 1620 | Variable / Strong |
| CH₂ | Scissoring | 1485 - 1445 | Medium / Medium |
| C-N | Stretch | 1250 - 1020 | Medium / Weak |
| =C-H | Out-of-plane bend | 1000 - 910 | Strong / Weak |
X-ray Crystallography for Solid-State Structural Determination
When a derivative of this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and detailed structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. nih.gov
The resulting crystal structure reveals exact bond lengths, bond angles, and torsion angles. dntb.gov.ua It provides an unambiguous determination of the molecule's conformation (e.g., the specific chair conformation of the piperidine ring) and the relative and absolute stereochemistry of all chiral centers. This solid-state data serves as the ultimate benchmark for confirming structural assignments made by other spectroscopic methods.
Table 5: Hypothetical X-ray Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° |
| Piperidine Ring Conformation | Chair |
| N1-C2 Bond Length | 1.47 Å |
| C2-C(vinyl) Bond Length | 1.51 Å |
| C1'-C2' (vinyl) Bond Length | 1.33 Å |
| C6-N1-C2 Bond Angle | 111.5° |
Compound Reference Table
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Conformers
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for investigating the gas-phase structures of molecules. hmc.edusandia.gov It provides highly accurate rotational constants that are exquisitely sensitive to the mass distribution of a molecule, allowing for the unambiguous identification of different conformers. hmc.edu
In the case of this compound, several conformers are expected to exist in the gas phase due to the flexibility of the piperidine ring and the orientation of the ethenyl and methyl substituents. The piperidine ring can adopt chair and boat conformations, and for each of these, the substituents can be in either axial or equatorial positions. This conformational landscape can be effectively probed using CP-FTMW spectroscopy.
The experimental workflow involves introducing a gaseous sample of this compound into a high-vacuum chamber where it is subjected to a short, high-power microwave pulse that sweeps over a wide frequency range. This "chirped" pulse excites multiple rotational transitions simultaneously. nih.gov The subsequent free induction decay (FID), which contains the spectral information of all excited rotational transitions, is then detected and Fourier-transformed to yield the rotational spectrum. sandia.gov
Each conformer of this compound will have a unique set of rotational constants (A, B, and C) that can be determined with high precision from the measured spectrum. By comparing these experimental rotational constants with those calculated for theoretically predicted structures (typically obtained from quantum chemical calculations), the specific conformers present in the gas-phase sample can be identified.
Table 1: Hypothetical Rotational Constants for Conformers of this compound Determined by CP-FTMW Spectroscopy
| Conformer | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| Chair, Equatorial Ethenyl, Equatorial Methyl | 1530.1234 | 850.4567 | 780.9876 |
| Chair, Axial Ethenyl, Equatorial Methyl | 1610.5432 | 830.7890 | 760.1234 |
Advanced Chromatographic Methods for Purity and Isomeric Separation (e.g., Chiral HPLC)
The synthesis of this compound can result in a mixture of stereoisomers due to the presence of a chiral center at the C2 position of the piperidine ring. The separation and quantification of these enantiomers are crucial, as different enantiomers can exhibit distinct biological activities. eijppr.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective method for the enantioseparation of such compounds. nih.govresearchgate.net
Chiral HPLC operates on the principle of differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers and allowing for their separation. eijppr.com
For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. eijppr.com The selection of the mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal separation. researchgate.net The composition of the mobile phase influences the interactions between the analyte and the CSP, thereby affecting retention and resolution.
In addition to enantiomeric separation, advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) can be employed for the rapid and high-resolution analysis of the chemical purity of this compound. UHPLC utilizes columns with smaller particle sizes, leading to higher efficiency and faster analysis times compared to conventional HPLC.
The following interactive table provides illustrative examples of chiral HPLC conditions that could be adapted for the separation of this compound enantiomers, based on methods used for similar piperidine derivatives.
Table 2: Illustrative Chiral HPLC Methods for the Separation of Piperidine Derivatives
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) |
|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 220 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Heptane/Ethanol (85:15, v/v) | 0.8 | 225 |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the requested outline.
The specified applications, including its use as a monomer in advanced polymer synthesis (both living anionic and controlled radical polymerization) and its role as a ligand in various catalytic processes (asymmetric catalysis, organocatalysis, and MOFs), are highly specialized fields. While extensive research exists for analogous vinyl monomers, piperidine derivatives, and various chiral ligands, literature detailing these specific applications for this compound is not prominently available.
Therefore, generating the requested detailed content, research findings, and data tables for each subsection would not be possible without resorting to speculation, which would compromise the scientific accuracy of the article. To uphold the standards of professional and authoritative content, the article cannot be produced as requested at this time.
Applications of 2 Ethenyl 1 Methylpiperidine in Advanced Chemical Materials and Processes
Building Block in Complex Organic Synthesis
2-Ethenyl-1-methylpiperidine, by virtue of its bifunctional nature—possessing both a reactive vinyl group and a tertiary amine within a heterocyclic framework—serves as a valuable building block in the intricate field of organic synthesis. Its structural features allow for a variety of chemical transformations, making it a versatile precursor for the construction of more complex molecular architectures, particularly other nitrogen-containing heterocyclic systems. The strategic placement of the vinyl group at the 2-position of the piperidine (B6355638) ring enables its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, facilitating the elaboration of the piperidine core into fused or spirocyclic systems.
Precursors to Other Nitrogen Heterocycles
The vinyl moiety of this compound is a key functional group that can be chemically manipulated to construct larger, more complex nitrogen heterocycles. This transformation is of significant interest in medicinal chemistry and natural product synthesis, where polycyclic nitrogenous scaffolds are frequently encountered.
One of the notable applications of 2-alkenylpiperidines is in the synthesis of quinolizidine (B1214090) and indolizidine alkaloids. These classes of natural products exhibit a wide range of biological activities. The synthesis of these bicyclic systems can be envisioned through intramolecular cyclization strategies starting from a suitably functionalized 2-vinylpiperidine derivative. For instance, an intramolecular Heck reaction or a radical cyclization involving the vinyl group and a tethered reactive partner on the piperidine nitrogen or another position of the ring could lead to the formation of a new carbocyclic or heterocyclic ring fused to the piperidine core.
Furthermore, the vinyl group can undergo various cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a fused six-membered ring. Similarly, a [3+2] cycloaddition with a 1,3-dipole would result in a five-membered heterocyclic ring fused to the piperidine nucleus. These cycloaddition strategies offer a powerful means to rapidly increase molecular complexity and access diverse heterocyclic scaffolds.
The reactivity of the double bond also allows for other transformations that can precede cyclization. For example, hydroboration-oxidation of the vinyl group would yield a primary alcohol, which could then be used in a variety of cyclization reactions, such as intramolecular etherification or amination, to form fused oxazine (B8389632) or piperazine (B1678402) ring systems, respectively.
| Reaction Type | Potential Heterocyclic Product | Description |
| Intramolecular Cyclization | Quinolizidines, Indolizidines | The vinyl group participates in a ring-closing reaction with a functional group tethered to the piperidine ring. |
| [4+2] Cycloaddition | Fused six-membered rings | The vinyl group acts as a dienophile in a Diels-Alder reaction with a diene. |
| [3+2] Cycloaddition | Fused five-membered rings | The vinyl group reacts with a 1,3-dipole to form a five-membered heterocycle. |
| Hydroboration-Oxidation followed by Cyclization | Fused Oxazines/Piperazines | Conversion of the vinyl group to an alcohol, followed by intramolecular ring closure. |
Intermediates in Fine Chemical Production
In the realm of fine chemical production, which encompasses pharmaceuticals, agrochemicals, and specialty materials, this compound and its derivatives can serve as crucial intermediates. The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, the synthesis of certain pharmaceutical compounds involves the use of piperidine derivatives. A notable example, although not directly involving the ethenyl derivative, is the synthesis of the antipsychotic drug Sulforidazine. The synthesis of Sulforidazine involves the alkylation of a phenothiazine (B1677639) precursor with 2-(2-chloroethyl)-1-methylpiperidine. This chloroethyl derivative can be conceptually derived from this compound through hydrochlorination of the double bond. This highlights a potential pathway where this compound could act as a precursor to a key pharmaceutical intermediate.
The versatility of the vinyl group allows for its conversion into a range of other functional groups, thereby expanding the utility of this compound as an intermediate. For example, oxidation of the vinyl group can lead to the corresponding aldehyde or carboxylic acid, which are valuable functional handles for further synthetic transformations, such as amide bond formation or the synthesis of other heterocyclic rings.
| Potential Transformation | Resulting Intermediate | Application in Fine Chemicals |
| Hydrohalogenation | 2-(2-Haloethyl)-1-methylpiperidine | Intermediate for alkylation reactions in pharmaceutical synthesis (e.g., phenothiazine derivatives). researchgate.net |
| Oxidation | 2-Formyl-1-methylpiperidine or 1-Methylpiperidine-2-carboxylic acid | Precursors for amide coupling and synthesis of complex amides and esters. |
| Heck Coupling | 2-Styryl-1-methylpiperidine derivatives | Building blocks for compounds with extended conjugation, potentially for materials science applications. |
Development of Novel Chemical Reagents and Materials
The unique structural and electronic properties of this compound also position it as a candidate for the development of novel chemical reagents and advanced materials. The presence of both a basic nitrogen atom and a polymerizable vinyl group opens up possibilities for its use in catalysis and materials science.
As a ligand in coordination chemistry, the nitrogen atom of the piperidine ring can coordinate to metal centers. The presence of the pendant vinyl group could allow for the resulting metal complex to be incorporated into a polymer matrix through polymerization. This could lead to the development of novel polymer-supported catalysts, where the catalytic activity of the metal center is combined with the ease of separation and recyclability offered by the polymer support.
In materials science, this compound can be considered as a functional monomer. Its polymerization, either alone or in copolymerization with other monomers, could lead to the formation of polymers with interesting properties. The piperidine moiety would introduce basicity and potential for post-polymerization modification into the polymer chain. Such polymers could find applications as ion-exchange resins, basic catalysts, or as coatings with specific surface properties.
Furthermore, the reactivity of the vinyl group could be exploited for surface modification of materials. For instance, it could be grafted onto the surface of silica (B1680970) or other solid supports to introduce the 1-methylpiperidine (B42303) functionality, thereby altering the surface chemistry and creating materials with tailored properties for applications in chromatography, catalysis, or as scavenging agents.
| Application Area | Potential Role of this compound | Resulting Product/Material |
| Catalysis | Ligand for metal catalysts | Polymer-supported catalysts |
| Materials Science | Functional monomer | Polymers with basic properties, ion-exchange resins |
| Surface Chemistry | Surface modifying agent | Functionalized solid supports for chromatography or catalysis |
Future Directions in Research on 2 Ethenyl 1 Methylpiperidine
Exploration of Novel Synthetic Pathways
The efficient and stereoselective synthesis of 2-Ethenyl-1-methylpiperidine is a key area for future research. While classical approaches often involve multi-step sequences, novel synthetic strategies are being explored to improve yield, reduce waste, and enhance stereocontrol.
One promising approach involves the development of catalytic asymmetric methods for the synthesis of chiral piperidines from readily available starting materials like pyridinium (B92312) salts. dicp.ac.cnresearchgate.netliverpool.ac.uk A rhodium-catalyzed reductive transamination reaction, for instance, has shown success in preparing a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.netliverpool.ac.uk Adapting such methods to incorporate the ethenyl group at the 2-position would represent a significant advancement.
Another area of exploration is the direct synthesis from abundant precursors. The synthesis of the closely related 2-vinylpyridine (B74390) is often achieved through the condensation of 2-methylpyridine (B31789) with formaldehyde, followed by dehydration. wikipedia.orggoogle.comchemicalbook.com Future research could focus on a one-pot process that combines this vinylation with a subsequent N-methylation and reduction of the pyridine (B92270) ring to a piperidine (B6355638).
The Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde, presents a viable route for the N-methylation of 2-ethenylpiperidine (B1366316) to yield the target compound. organic-chemistry.orgwikipedia.org Research could focus on optimizing this reaction for this specific substrate to achieve high yields and purity.
| Potential Synthetic Pathway | Key Intermediates/Reagents | Anticipated Advantages |
| Catalytic Asymmetric Synthesis | Pyridinium salts, chiral primary amines, rhodium catalyst | High stereoselectivity, step economy |
| One-Pot Vinylation and Reduction | 2-Methylpyridine, formaldehyde, reducing agent, methylating agent | Process intensification, reduced purification steps |
| Optimized Eschweiler-Clarke Reaction | 2-Ethenylpiperidine, formic acid, formaldehyde | High yield for N-methylation, avoids quaternary ammonium (B1175870) salt formation organic-chemistry.orgwikipedia.org |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. nih.govorganic-chemistry.org Future research will likely focus on developing continuous flow protocols for the synthesis of this compound. A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivities within minutes. nih.govorganic-chemistry.org Adapting such a system for the introduction of an ethenyl group is a logical next step.
Flow electrochemistry is another promising avenue. An efficient and scalable anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell has been demonstrated as a precursor route to 2-substituted N-methylpiperidines. imperial.ac.uksoton.ac.ukresearchgate.net This method allows for the introduction of various carbon nucleophiles at the 2-position, which could include a vinyl equivalent.
Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. These systems can perform numerous reactions in parallel, allowing for rapid screening of catalysts, solvents, and other parameters to identify the optimal conditions for the synthesis of this compound.
| Flow Chemistry Approach | Key Features | Potential Benefits |
| Continuous Flow Protocol | Use of packed-bed reactors, precise temperature and residence time control | Enhanced safety, improved yield and selectivity, easy scalability nih.govorganic-chemistry.org |
| Flow Electrosynthesis | Anodic activation of N-formylpiperidine, microfluidic cell | High efficiency, on-demand synthesis, access to diverse 2-substituents imperial.ac.uksoton.ac.ukresearchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization, accelerated discovery of novel synthetic routes |
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. nih.goveurekaselect.comresearchgate.netnih.gov Future research will undoubtedly leverage advanced computational modeling to gain deeper insights into this compound.
Conformational analysis of N-methylpiperidine has shown a preference for the equatorial conformation of the methyl group. wikipedia.org DFT calculations can be employed to accurately predict the conformational preferences of this compound, considering the steric and electronic interactions between the ethenyl and methyl groups. nih.gov Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and its interactions with other molecules.
DFT can also be used to calculate various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. researchgate.netnih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable guidance for designing new reactions. For instance, the nucleophilicity of the vinyl group can be assessed to predict its reactivity in polymerization and addition reactions.
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Conformational energies, rotational barriers | Understanding molecular shape and stability, predicting reactivity nih.govrsc.org |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Predicting spectroscopic properties and photochemical behavior |
| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution | Simulating molecular motion and interactions with solvent |
Discovery of New Chemical Reactivity Profiles
The unique combination of a nucleophilic vinyl group and a tertiary amine in this compound suggests a rich and largely unexplored reactivity profile. Future research will focus on uncovering novel transformations of this versatile building block.
The vinyl group can participate in a wide range of reactions, including various cycloadditions, metathesis, and polymerization reactions. wikipedia.org Its reactivity can be compared to that of enamines, which are known to be highly nucleophilic at the β-carbon. masterorganicchemistry.comresearchgate.net This suggests that this compound could be a valuable synthon in carbon-carbon bond-forming reactions.
The tertiary amine functionality can act as a directing group or an internal base, potentially leading to novel intramolecular reactions. Furthermore, the nitrogen atom can be oxidized to the corresponding N-oxide, which may exhibit unique reactivity in bioorthogonal chemistry. nih.gov
| Reaction Type | Potential Reagents/Conditions | Expected Outcome |
| Cycloaddition Reactions | Dienes, dipolarophiles | Formation of novel polycyclic structures |
| Olefin Metathesis | Grubbs or Schrock catalysts | Carbon-carbon bond formation, synthesis of larger molecules |
| Enamine-type Alkylation | Alkyl halides, Michael acceptors | Functionalization at the β-carbon of the vinyl group masterorganicchemistry.com |
| Intramolecular Reactions | Heat, light, or catalysts | Synthesis of bicyclic piperidine derivatives |
Design of Next-Generation Materials Based on this compound Scaffolds
The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of novel functional polymers. wikipedia.orgnih.govmdpi.com The resulting poly(this compound) would possess a chiral, nitrogen-containing backbone, which could impart unique properties to the material.
Future research in this area will likely focus on the controlled polymerization of this compound to produce polymers with well-defined molecular weights and architectures. These polymers could find applications as chiral stationary phases in chromatography, as catalysts in asymmetric synthesis, or as components of stimuli-responsive materials.
Furthermore, the piperidine nitrogen can be quaternized to introduce positive charges along the polymer chain, creating cationic polyelectrolytes. nih.gov These materials could be explored for applications in gene delivery, as antimicrobial agents, or as flocculants in water treatment. The incorporation of this compound as a comonomer with other vinyl monomers could also be used to tune the properties of existing polymers, such as those used in tire-cord binders. wikipedia.org
| Material Type | Key Structural Feature | Potential Application |
| Homopolymers | Chiral, nitrogen-containing backbone | Chiral separation, asymmetric catalysis |
| Cationic Polyelectrolytes | Quaternized piperidine units | Gene delivery, antimicrobial coatings nih.gov |
| Copolymers | Incorporation of this compound units | Modified rubbers, functional coatings wikipedia.org |
| Cross-linked Networks | Use as a cross-linking agent | Hydrogels, resins |
Q & A
Basic Research Questions
1. Synthesis and Structural Characterization Q: What are the established synthetic routes for 2-Ethenyl-1-methylpiperidine, and how is its structural integrity validated? A:
- Synthesis: Common methods include alkylation of piperidine precursors with ethenyl groups under basic conditions (e.g., NaH in THF) or cyclization reactions using formaldehyde derivatives. Purification is typically achieved via column chromatography with ethyl acetate/hexane gradients .
- Structural Validation:
2. Analytical Techniques for Purity Assessment Q: Which spectroscopic and chromatographic methods are critical for assessing purity and stability? A:
- FT-IR/Raman: Identify functional groups (e.g., C=C stretching at 1640–1680 cm) and monitor degradation products .
- HPLC-MS: Quantify impurities using reverse-phase columns (C18) with acetonitrile/water mobile phases .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability under nitrogen atmospheres (decomposition onset >200°C) .
3. Reactivity and Stability Under Laboratory Conditions Q: What conditions destabilize this compound, and how should it be stored? A:
- Incompatibilities: Reacts violently with strong oxidizers (e.g., HNO) and acids, producing toxic fumes. Avoid exposure to moisture to prevent hydrolysis .
- Storage: Store under argon at 2–8°C in amber glass vials to prevent photodegradation .
Advanced Research Questions
4. Resolving Contradictions in Crystallographic Data Q: How can conflicting crystallographic datasets (e.g., bond length discrepancies) be resolved? A:
- Refinement Protocols: Use SHELXL’s twin refinement for twinned crystals and validate with R-factor convergence (<5%). Cross-check with DFT-optimized geometries .
- Case Study: A 2024 study resolved piperidine ring puckering ambiguities by comparing SHELX-refined structures with synchrotron data .
5. Optimizing Synthetic Yield via Design of Experiments (DoE) Q: What experimental parameters most significantly impact reaction yield? A:
-
Key Variables: Temperature (60–100°C), catalyst loading (5–10 mol% Pd(OAc)), and solvent polarity (DMF > THF).
-
DoE Workflow:
Factor Range Optimal Value Temperature 60–100°C 80°C Catalyst 5–10 mol% 7.5 mol% Solvent DMF/THF DMF Yield improvements from 45% to 72% were achieved using response surface modeling .
6. Mechanistic Studies of Biological Activity Q: How can molecular docking guide target identification for piperidine derivatives? A:
- Protocol: Dock this compound into GPCR or kinase binding pockets (AutoDock Vina) using PubChem-derived 3D conformers .
- Validation: Compare docking scores (ΔG < −8 kcal/mol) with in vitro IC values from kinase inhibition assays .
7. Computational Modeling of Reaction Pathways Q: Which computational methods predict regioselectivity in ethenyl group addition? A:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states. Charge distribution maps predict nucleophilic attack at the piperidine nitrogen .
- Case Study: Methyl group steric effects were shown to direct ethenyl addition to the para position (activation energy: 28.5 kcal/mol) .
8. Safety Protocols for Acute Toxicity Mitigation Q: What safety measures are essential given its acute toxicity profile? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
